4-Piperazin-1-yl-benzaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Chemical Biology

4-Piperazin-1-yl-benzaldehyde (CAS 27913-98-0) is a bifunctional organic compound featuring a para-substituted benzaldehyde moiety and a piperazine ring. With a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol, it serves as a versatile intermediate in the synthesis of various therapeutic agents and functional materials.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 27913-98-0
Cat. No. B1367577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperazin-1-yl-benzaldehyde
CAS27913-98-0
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C11H14N2O/c14-9-10-1-3-11(4-2-10)13-7-5-12-6-8-13/h1-4,9,12H,5-8H2
InChIKeyBTTAIIUFVILNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperazin-1-yl-benzaldehyde (CAS 27913-98-0): A Bifunctional Piperazine-Benzaldehyde Building Block for Medicinal Chemistry and Chemical Biology


4-Piperazin-1-yl-benzaldehyde (CAS 27913-98-0) is a bifunctional organic compound featuring a para-substituted benzaldehyde moiety and a piperazine ring . With a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol, it serves as a versatile intermediate in the synthesis of various therapeutic agents and functional materials . Its structure uniquely combines the electrophilic reactivity of an aromatic aldehyde with the nucleophilic and basic properties of a piperazine ring, enabling its use in a wide range of chemical transformations .

Why Generic Substitution of 4-Piperazin-1-yl-benzaldehyde with Other Piperazine Aldehydes is Scientifically Invalid


Substituting 4-piperazin-1-yl-benzaldehyde with a close analog, such as a 2-substituted or N-alkylated piperazine derivative, is scientifically unsound due to significant differences in physicochemical properties and biological target engagement. For example, the para-substitution pattern of the target compound confers a specific LogP value (0.59) that is drastically different from its N-benzyl analog (LogP ~3.37), impacting solubility and membrane permeability in biological assays . Furthermore, its demonstrated, albeit modest, inhibitory activity against aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.1 μM is not a universal property of all piperazine aldehydes and is contingent on the specific structural features of this molecule [1]. Using a generic alternative without these precise characteristics would invalidate SAR studies and lead to irreproducible results in both chemical synthesis and biological evaluation.

Quantitative Differentiation of 4-Piperazin-1-yl-benzaldehyde: Evidence-Based Comparator Analysis for Scientific Procurement


ALDH3A1 Inhibition: A Measurable Biochemical Differentiator Against In-Class Piperazine Aldehydes

4-Piperazin-1-yl-benzaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1), with an IC50 of 2.1 μM (2.10E+3 nM) [1]. This contrasts with many piperazine-containing compounds that show no significant activity against this target. While more potent ALDH3A1 inhibitors exist (e.g., ALDH3A1-IN-2 with an IC50 of 1.29 μM), the target compound's activity profile is distinct from structurally similar molecules like 2-(4-benzylpiperazin-1-yl)benzaldehyde, which are primarily known for CNS receptor interactions and lack reported ALDH3A1 activity .

Enzyme Inhibition Aldehyde Dehydrogenase Chemical Biology

LogP Value: A Critical Differentiator for Solubility and Permeability in Biological Assays

The target compound has a predicted LogP value of 0.59, indicating balanced hydrophilicity and lipophilicity . This contrasts sharply with the N-benzyl analog, 4-(4-benzylpiperazin-1-yl)benzaldehyde, which has a predicted LogP of approximately 3.37, making it significantly more lipophilic . This >2.7 LogP unit difference directly translates to altered solubility, membrane permeability, and protein binding, making the two compounds non-interchangeable in biological assays or formulation development.

Physicochemical Properties Drug Discovery ADME

Fluorescence Property: A Functional Differentiator for Probe Development

4-Piperazin-1-yl-benzaldehyde has been reported to exhibit fluorescent properties when exposed to light, making it useful for endogenous labeling applications . While quantitative quantum yield or excitation/emission maxima are not widely available in the primary literature, this functional attribute distinguishes it from many other piperazine building blocks that lack intrinsic fluorescence. For example, common alternatives like 4-(piperazin-1-yl)benzoic acid or various N-alkyl piperazine derivatives do not possess this property without further derivatization .

Fluorescent Probes Cellular Imaging Chemical Biology

Optimal Application Scenarios for 4-Piperazin-1-yl-benzaldehyde Based on Quantitative Evidence


ALDH3A1-Targeted Probe and Inhibitor Development

Researchers studying aldehyde dehydrogenase 3A1 (ALDH3A1) biology or developing ALDH3A1-targeted chemical probes can utilize 4-piperazin-1-yl-benzaldehyde as a validated starting point. Its demonstrated IC50 of 2.1 μM against this enzyme provides a quantifiable baseline for structure-activity relationship (SAR) studies [1]. This activity is not shared by all piperazine aldehydes, making this specific compound a more relevant choice than generic alternatives.

Synthesis of Fluorescent Probes and Imaging Agents

The intrinsic fluorescent property of 4-piperazin-1-yl-benzaldehyde makes it a valuable building block for constructing fluorescent probes for cellular imaging and biosensing applications [1]. Unlike many non-fluorescent piperazine derivatives, this compound can be directly incorporated into probe designs, simplifying synthetic routes and enabling the creation of self-reporting molecules.

Medicinal Chemistry Campaigns Requiring Balanced Hydrophilicity

In medicinal chemistry programs where a specific LogP range is desired for optimal ADME properties, 4-piperazin-1-yl-benzaldehyde offers a well-defined, intermediate lipophilicity (LogP 0.59) [1]. This contrasts sharply with more lipophilic analogs like the N-benzyl derivative (LogP 3.37), allowing medicinal chemists to precisely tune the physicochemical properties of their lead compounds.

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